molecular formula C21H24N2O B135207 5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE CAS No. 106147-71-1

5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE

Cat. No.: B135207
CAS No.: 106147-71-1
M. Wt: 320.4 g/mol
InChI Key: UCJKAZHIPMERPB-UHFFFAOYSA-N
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Description

5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of Diphenylmethanol: Diphenylmethanol is synthesized by the reduction of benzophenone using a reducing agent such as sodium borohydride.

    Formation of Diphenylmethyl Chloride: Diphenylmethanol is then converted to diphenylmethyl chloride using thionyl chloride.

    Alkylation: The diphenylmethyl chloride is reacted with 1-methoxybutane in the presence of a strong base such as sodium hydride to form 1-(Diphenylmethyl)-1-methoxybutane.

    Imidazole Formation: Finally, the 1-(Diphenylmethyl)-1-methoxybutane is reacted with imidazole in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Microreactors can be used to perform the reactions under controlled conditions, allowing for better heat transfer and mixing .

Chemical Reactions Analysis

Types of Reactions

5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the diphenylmethyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybutyl chain and the imidazole ring allows for versatile chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

5-(2-methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-3-14-21(24-2,19-15-22-16-23-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16,20H,3,14H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJKAZHIPMERPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CN=CN1)(C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909939
Record name 5-(2-Methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106147-71-1
Record name 1H-Imidazole, 4-(1-(diphenylmethyl)-1-methoxybutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106147711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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